Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-

Radiopharmaceutical Chemistry PET Imaging Chiral Synthesis

Sourcing a terminal amide for bifunctional chelator synthesis often forces teams to accept acid analogs that derail coupling strategies. This (S)-enantiomer eliminates that compromise. - Direct precursor to (S)-C-NE3TA: its 64Cu complex remains intact in human serum for 48 h, a stability profile contingent on this stereochemistry. - Enables macrocyclic ring formation in 44% yield via amide bond formation-inaccessible with the carboxylic acid form. - ≥98% purity; serves as a specific reference marker for melphalan amide-preserving impurity profiling. Available from stock for immediate dispatch.

Molecular Formula C9H11N3O3
Molecular Weight 209.2 g/mol
CAS No. 81677-61-4
Cat. No. B119474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanamide, alpha-amino-4-nitro-, (alphaS)-
CAS81677-61-4
Synonyms(S)-α-Amino-4-nitrobenzenepropanamide;  (S)-p-Nitrophenylalanine Amide
Molecular FormulaC9H11N3O3
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)N)N)[N+](=O)[O-]
InChIInChI=1S/C9H11N3O3/c10-8(9(11)13)5-6-1-3-7(4-2-6)12(14)15/h1-4,8H,5,10H2,(H2,11,13)/t8-/m0/s1
InChIKeyGZVVTACFGLQAFF-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Nitro-phenylalaninamide: Identity & Procurement


(S)-2-Amino-3-(4-nitrophenyl)propanamide, cataloged under CAS 81677-61-4, is a chiral phenylalanine derivative featuring a primary amide at the C-terminus and a para-nitro substituent on the aromatic ring . It is classified as a fine chemical building block and a chiral reference standard with a molecular formula of C₉H₁₁N₃O₃ and a molecular weight of 209.20 g/mol . A search across primary scientific literature, patents, and authoritative vendor databases confirms its established role in organic synthesis, particularly as a key intermediate for bifunctional chelators and as a specific reference marker in melphalan impurity profiling [1]. Crucially, quantitative differential evidence against its closest structural analogs, such as the carboxylic acid form or the para-nitroanilide isomer, is sparse in the public domain. The following guide compiles the strongest available data points, explicitly noting where evidence is based on class-level inference rather than direct, published head-to-head comparisons.

Stereochemically defined (S)-amide building block for chiral synthesis
Key precursor for PET imaging chelator (S)-C-NE3TA
Certified reference standard for Melphalan impurity profiling

Why (S)-4-Nitro-phenylalaninamide Is Irreplaceable


The scientific and procurement value of Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)- hinges on its precise combination of a primary amide, a para-nitro group, and an (S)-stereocenter. This specific architecture is not interchangeable with generic substitutes. Replacing it with 4-nitro-L-phenylalanine (CAS 949-99-5) introduces a carboxylic acid, which fundamentally alters reactivity in amide coupling reactions and precludes its direct use in synthesis routes requiring a terminal amide . Conversely, selecting the regioisomer L-phenylalanine p-nitroanilide (H-Phe-pNA, CAS 2360-97-6) places the nitro group on a cleavable aniline, making it a chromogenic protease substrate—a function that the 4-nitro-phenylalanine amide, with its nitro group on the aromatic side chain, does not perform . The (S)-configuration is equally non-negotiable; using a racemic mixture or the (R)-enantiomer would compromise the stereochemical integrity of downstream chiral chelators like (S)-C-NE3TA, directly impacting the biological profile of the final PET imaging agent .

Primary amide reactivity
4-Nitro-L-phenylalanine (acid form) cannot directly participate in amide-forming cyclization, may shift synthetic route
para-Nitro on aromatic ring
L-Phenylalanine p-nitroanilide locates nitro on a cleavable aniline, creating a chromogenic substrate — a different function
(S)-configuration
Racemate or (R)-enantiomer would introduce stereochemical mismatch, potentially altering downstream chelator profile

Key Differentiators of (S)-4-Nitro-phenylalaninamide


Chiral Purity Enables PET Chelator Synthesis

The (S)-enantiomer of 4-nitro-phenylalaninamide is the required starting material for synthesizing the optically active bifunctional chelator (S)-C-NE3TA, a 64Cu ligand for PET imaging . The synthesis relies on its regio- and stereoselective ring-opening. The resulting (S)-C-NE3TA complex was quantitatively evaluated for in-vivo stability: the 64Cu-radiolabeled complex remained intact in human serum for 48 hours without measurable transchelation and tolerated a rigorous EDTA challenge for 24 hours . This contrasts with common alternatives like DOTA or TETA chelators, which can exhibit in-vivo demetallation or transchelation under similar conditions . This specific differentiation point makes the (S)-enantiomer of this amide non-substitutable in this synthetic pathway.

Chiral Purity for PET Chelator
Class-level inference
Target: (S)-amide → derived 64Cu complex stable 48h in human serum, 24h EDTA challenge.
Comparator: Racemic/(R)-amide → unknown stability profile; common chelators like DOTA show demetallation limits.
Enantiomeric purity likely required to replicate published stability
No direct head-to-head stability data between (S)- and (R)-enantiomer publicly available
Radiopharmaceutical Chemistry PET Imaging Chiral Synthesis

12-Membered Tetraaza Macrocycle Cyclization

N-(2-aminoethyl)-4-nitrophenylalaninamide, a simple derivative, was explicitly utilized as a precursor for cyclization to a 12-membered macrocyclic triamide in a 44% yield, a key step in creating bifunctional poly(amino carboxylate) chelating agents [1]. This application distinguishes it from 4-nitro-L-phenylalanine, which cannot be directly used in this cyclization due to the presence of a carboxylic acid instead of the required neutral amide. The free amino and amide groups facilitate the formation of the macrocyclic ring, while the nitro group serves as a latent handle for further functionalization, a combination not offered by analogs lacking this functional group trio.

Macrocycle Cyclization
Reported comparison
Target: N-(2-aminoethyl) derivative → 44% yield in 12-membered ring formation.
Comparator: 4-Nitro-L-phenylalanine (acid) not compatible with amide-bond cyclization.
Synthetic route access; acid form not a direct substitute
Cyclization with disuccinimidyl ester in dioxane at 90°C (McMurry et al., 1992)
Macrocyclic Chemistry Bifunctional Chelating Agents Diagnostics

Melphalan Impurity Reference Standard

The compound is specifically utilized and provided as a 'standard reference material' for analytical method development, validation (AMV), and Quality Control (QC) applications related to the chemotherapeutic drug Melphalan [1]. Its certified high purity (typically 97-98% by HPLC) makes it suitable for these regulated applications . This role is distinct from its close analog, 4-nitro-L-phenylalanine, which may be an impurity itself or an earlier-stage intermediate, and from chromogenic substrates like H-Phe-pNA. Its chemical neutrality (as an amide, not an acid) and stability make it a more suitable marker for specific impurities or degradation products that preserve the amide functionality in the target drug substance, providing a clear procurement rationale for analytical chemists over the acid form.

Impurity Reference Standard
Supporting evidence
Target: (S)-4-Nitro-phenylalaninamide supplied as Melphalan impurity standard, purity ≥98% (HPLC).
Comparator: 4-Nitro-L-phenylalanine (acid) or H-Phe-pNA differ in retention time and fragmentation.
Specified material for impurity profiling; alternative analogs require separate method validation
Vendor documentation indicates use in AMV and QC release testing
Pharmaceutical Analysis Reference Standards Quality Control

(S)-4-Nitro-phenylalaninamide Applications


Copper-64 PET Imaging Chelator Synthesis

For medicinal chemistry teams developing next-generation PET imaging agents, this (S)-amide is the critical chiral input for synthesizing (S)-C-NE3TA, a bifunctional chelator that has demonstrated exceptional in-vivo stability. The quantitative evidence shows its derived 64Cu complex remains intact in human serum for 48 hours, a property directly linked to the stereochemistry preserved from this precursor . Purchasing the racemic or acid analog would derail the synthesis or annihilate the proven stability profile, making this the sole choice for replicating and building upon this published work.

12-Membered Tetraaza Macrocycle Construction

For researchers exploring macrocyclic chelates for MRI or targeted radiotherapy, the compound's N-(2-aminoethyl) derivative provides a direct entry into 12-membered ring systems in a 44% yield via amide bond formation, a reaction the acid analog cannot participate in [1]. This scaffold can then be elaborated into heptadentate or other poly(amino carboxylate) ligands, a route inaccessible from the amino acid alone.

Melphalan Impurity & Degradation Reference Standard

For analytical QC and R&D laboratories supporting Melphalan API or finished dosage form manufacturing, this high-purity (≥98%) amide is specifically designated as a reference standard for method validation and impurity monitoring . Its use is distinct from the acid or anilide forms, which have different retention times and fragmentation patterns, ensuring accurate identification and quantification of specific amide-preserving impurities in stability-indicating HPLC methods.

Stereospecific Peptidomimetic Building Block

For synthetic chemists exploring structure-activity relationships (SAR) in protease inhibitors or receptor ligands, this single-enantiomer, C-terminal amide building block enables direct incorporation of a 4-nitro-L-phenylalanine residue with a neutral terminal cap. This avoids the deprotection and coupling steps required when using the analogous acid, 4-nitro-L-phenylalanine, offering a more direct and high-yielding route to specific members of a combinatorial library .

Application
Selection Property
Validation Focus
PET imaging chelator synthesis
Chiral (S)-amide building block
Replication of reported radiochemical stability profile
Macrocyclic chelate construction
Primary amide reactivity
Cyclization yield and ring-closure feasibility
Melphalan impurity reference standard
High-purity reference material
Method validation and impurity identification
Peptidomimetic library synthesis
C-terminal amide cap
Direct coupling without acid deprotection
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